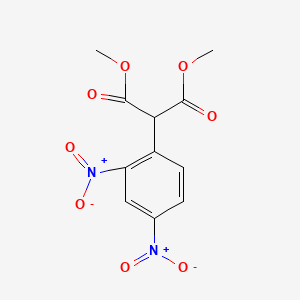![molecular formula C17H12N4O3S B2451607 N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazol-6-carboxamid CAS No. 2034425-58-4](/img/structure/B2451607.png)
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazol-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. The structure features a pyrrolopyridine core fused with a benzo[d]thiazole moiety, indicating a multifunctional capability across various chemical and biological applications. The incorporation of carboxamide functionality further enhances its potential for diverse reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's structure allows for diverse chemical transformations, making it a useful scaffold in organic synthesis.
It serves as a precursor for complex molecule construction, aiding in the development of new materials.
Biology and Medicine
In biological research, its structural features make it a potential candidate for enzyme inhibition studies.
It can be investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry
The compound's stability and reactivity profile make it suitable for material science applications, including the development of novel polymers or electronic materials.
Wirkmechanismus
Target of Action
Similar compounds such as 7h-pyrrolo[2,3-d]pyrimidine derivatives have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis . Another related compound, a 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivative, exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .
Mode of Action
For instance, the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivative was found to bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit necroptosis, a form of programmed cell death .
Pharmacokinetics
It’s worth noting that similar compounds have undergone in vivo pharmacokinetic studies to determine their oral exposure .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide generally involves multi-step reactions starting from readily available precursors
Formation of the pyrrolopyridine core: : Starting with simple pyridine derivatives, cyclization reactions are employed to form the core structure, often using reagents like hydrazine derivatives and suitable oxidants.
Thiazole formation: : The benzo[d]thiazole segment can be synthesized from ortho-amino thiophenol derivatives reacting with carboxylic acids or their derivatives.
Linking and amide formation: : Coupling the pyrrolopyridine and benzo[d]thiazole units through an ethyl linkage, followed by amide bond formation, typically requires the use of coupling reagents like EDC or DCC in an appropriate solvent such as DMF or DMSO.
Industrial Production Methods
Scaling up to industrial production often necessitates optimizing these reactions for higher yields and purities. This includes:
Utilizing continuous flow reactors to streamline multi-step syntheses.
Employing catalysts and green chemistry principles to reduce environmental impact.
Ensuring stringent purification techniques, such as crystallization or chromatography, to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo several types of chemical reactions, given its functional groups:
Oxidation: : The presence of the pyrrolo and pyridine rings makes it susceptible to oxidation, forming N-oxides or other oxidative derivatives.
Reduction: : The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride or borohydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidants include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.
Substitution: : Reagents like halogens (bromine, chlorine) or nucleophiles (amines, thiols) under controlled conditions.
Major Products Formed
Oxidation: : Formation of N-oxides or carboxyl derivatives.
Reduction: : Alcohol or amine derivatives depending on the reaction conditions.
Substitution: : Varied substituted products based on the electrophile or nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide: : Similar structure but with variations in the linkage or substituent groups.
Thiazolyl-pyrrolo-pyridines: : Variations in the core structure, maintaining similar heterocyclic frameworks.
Benzo[d]thiazole derivatives: : A wide range of compounds with substituted benzo[d]thiazole structures.
Uniqueness
What sets N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide apart is its specific functional group arrangement, which provides a unique reactivity profile and potential for diverse applications in scientific research and industry.
This compound is a testament to the intricate design of organic molecules and their multifaceted roles in various fields, from chemistry to medicine. Its unique structure and versatile reactivity make it an intriguing subject for ongoing research and development.
Eigenschaften
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15(10-3-4-12-13(8-10)25-9-20-12)19-6-7-21-16(23)11-2-1-5-18-14(11)17(21)24/h1-5,8-9H,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYWLAYAUJABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)

![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)
![1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2451535.png)
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2451538.png)


![N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2451543.png)
![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2451545.png)

